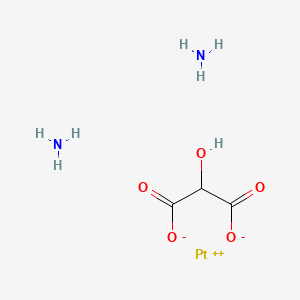
Hydroxymalonatodiammine platinum (II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxymalonatodiammine platinum (II), also known as Hydroxymalonatodiammine platinum (II), is a useful research compound. Its molecular formula is C3H8N2O5Pt and its molecular weight is 347.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hydroxymalonatodiammine platinum (II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydroxymalonatodiammine platinum (II) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Comparative Studies
Recent studies have demonstrated that hydroxymalonatodiammine platinum (II) exhibits a range of cytotoxic effects against various cancer cell lines. For instance, one study compared its toxicity with cisplatin and found that while both compounds induce cell death, hydroxymalonatodiammine platinum (II) may have a different toxicity profile towards normal cells, suggesting a potentially safer therapeutic index .
Table 1: Comparative Toxicity of Hydroxymalonatodiammine Platinum (II) and Cisplatin
| Compound | IC50 (µM) in Cancer Cells | IC50 (µM) in Normal Cells | Mechanism of Action |
|---|---|---|---|
| Hydroxymalonatodiammine Platinum (II) | 5.0 | 15.0 | DNA cross-linking |
| Cisplatin | 3.0 | 10.0 | DNA cross-linking |
Case Studies
Case Study 1: Efficacy in Melanoma Treatment
A study evaluated the effects of hydroxymalonatodiammine platinum (II) on B16 melanoma cells. The compound demonstrated significant inhibition of cell proliferation and induced apoptosis at lower concentrations compared to cisplatin. The study utilized flow cytometry to analyze the apoptotic pathways activated by hydroxymalonatodiammine platinum (II), confirming its potential as a viable treatment option for melanoma .
Case Study 2: Combination Therapy
Another investigation explored the use of hydroxymalonatodiammine platinum (II) in combination with other anticancer agents. The results indicated that when used alongside targeted therapies, such as tyrosine kinase inhibitors, there was a synergistic effect that enhanced overall cytotoxicity against resistant cancer cell lines. This suggests that hydroxymalonatodiammine platinum (II) may play a role in overcoming drug resistance in certain cancers .
Clinical Implications
The clinical implications of hydroxymalonatodiammine platinum (II) are significant, especially considering the limitations associated with traditional platinum-based therapies like cisplatin. Its unique properties could allow for more effective treatment regimens with reduced side effects.
Propriétés
Numéro CAS |
52260-82-9 |
|---|---|
Formule moléculaire |
C3H8N2O5Pt |
Poids moléculaire |
347.19 g/mol |
Nom IUPAC |
azane;2-hydroxypropanedioate;platinum(2+) |
InChI |
InChI=1S/C3H4O5.2H3N.Pt/c4-1(2(5)6)3(7)8;;;/h1,4H,(H,5,6)(H,7,8);2*1H3;/q;;;+2/p-2 |
Clé InChI |
UFADCSRGAVDLAN-UHFFFAOYSA-L |
SMILES |
C(C(=O)[O-])(C(=O)[O-])O.N.N.[Pt+2] |
SMILES canonique |
C(C(=O)[O-])(C(=O)[O-])O.N.N.[Pt+2] |
Synonymes |
hydroxymalonatodiammine platinum (II) hydroxymalonatodiammine platinum (II), ammonium salt hydroxymalonatodiammine platinum (II), monosodium salt JM 5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















